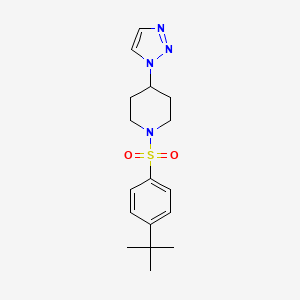

1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-17(2,3)14-4-6-16(7-5-14)24(22,23)20-11-8-15(9-12-20)21-13-10-18-19-21/h4-7,10,13,15H,8-9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEASRNGSKIIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its potential pharmacological applications. The compound features a piperidine core substituted with a triazole ring and a sulfonylated phenyl group, which are structural motifs known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves a one-pot reaction utilizing click chemistry techniques, which enhances yield and purity. The method often employs copper(I) catalysis to facilitate the formation of the triazole ring from azides and alkynes, resulting in high chemical yields .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, triazole derivatives have shown promising results as antifungal agents by inhibiting the ergosterol biosynthesis pathway in fungi .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been documented in several studies. Specifically, derivatives with the 1H-1,2,3-triazole structure have been reported to exhibit significant antiproliferative activity against cancer cell lines. For example, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against human cervical carcinoma (HeLa) cells, indicating strong cytotoxic effects .

GPR119 Agonism

Recent studies highlight the role of triazole derivatives as GPR119 agonists. GPR119 is a G protein-coupled receptor implicated in glucose homeostasis and insulin secretion. Compounds similar to 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have been shown to activate GPR119 in vitro, leading to enhanced insulin secretion and improved glucose tolerance in animal models of type 2 diabetes mellitus (T2DM) .

Case Studies

| Study | Compound | Activity | IC50/EC50 | Cell Line/Model |

|---|---|---|---|---|

| Study 1 | Triazole Derivative A | Antifungal | 15 µM | C. albicans |

| Study 2 | Triazole Derivative B | Anticancer | 9.6 µM | HeLa Cells |

| Study 3 | GPR119 Agonist C | Insulin Secretion | EC50: 50 nM | HEK293 Cells |

Mechanistic Insights

The biological activity of the compound can be attributed to its structural features:

- Triazole Ring : This moiety is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

- Piperidine Nucleus : The piperidine ring can enhance solubility and bioavailability while contributing to receptor binding affinity.

- Sulfonyl Group : The sulfonyl moiety can improve metabolic stability and alter the pharmacokinetic profile of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives, including those with triazole groups, and tested their antibacterial activity against several strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial effects, suggesting that the triazole-piperidine combination could serve as a promising lead for new antimicrobial agents .

CNS Disorders Treatment

The compound's structural similarity to known therapeutic agents positions it as a candidate for treating central nervous system disorders. Specifically, compounds with piperidine and triazole structures have been studied for their potential in treating conditions like Alzheimer's disease and mild cognitive impairment. These studies often involve in vitro assays to evaluate the inhibition of key enzymes associated with these disorders .

Anti-inflammatory Properties

In vitro studies have shown that certain piperidine derivatives can inhibit inflammatory pathways. The presence of the sulfonyl group enhances the compound's ability to modulate inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of piperidine derivatives were synthesized, including 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The synthesized compounds were evaluated for their antimicrobial activity using the serial dilution method. The most active compounds exhibited IC50 values ranging from 0.63 to 2.14 µg/mL against target bacterial strains .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| A | Salmonella typhi | 0.63 |

| B | Bacillus subtilis | 2.14 |

| C | E. coli | 5.00 |

Case Study 2: Docking Studies for CNS Applications

Molecular docking studies were performed to assess the binding affinity of the compound to targets involved in CNS disorders. The results indicated strong interactions with acetylcholinesterase and other relevant enzymes, supporting its potential application in cognitive dysfunction therapies .

Q & A

Basic: What are the key synthetic methodologies for preparing 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

Answer:

The synthesis typically involves two critical steps:

- Sulfonylation : Introducing the 4-(tert-butyl)phenylsulfonyl group to the piperidine ring via nucleophilic substitution. This step often requires activating agents like triethylamine in anhydrous solvents (e.g., dichloromethane or THF) .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the 1,2,3-triazole moiety. Terminal alkynes (e.g., phenylacetylene) react with azide-functionalized intermediates under Cu(I) catalysis (e.g., CuI in THF:acetone), with reflux conditions (24–48 hours) to ensure regioselective 1,4-substitution .

Key Validation : Confirm regiochemistry via -NMR (triazole proton at δ 7.8–8.0 ppm) and mass spectrometry .

Advanced: How can reaction conditions for CuAAC be optimized to enhance regioselectivity and yield?

Answer:

- Catalyst System : Use Cu(I) sources (e.g., CuI or CuBr) with stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to reduce side reactions. Ligands improve catalytic efficiency and regioselectivity for 1,4-triazoles .

- Solvent Effects : Polar aprotic solvents (THF:acetone mixtures) enhance solubility of azides/alkynes and stabilize intermediates. Avoid protic solvents to prevent catalyst deactivation .

- Temperature Control : Reflux (60–80°C) balances reaction rate and selectivity. Microwave-assisted synthesis can reduce time (1–4 hours) but requires careful optimization to avoid decomposition .

Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography to isolate the 1,4-regioisomer .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- -NMR confirms the triazole proton (δ 7.8–8.0 ppm) and tert-butyl group (singlet at δ 1.3 ppm).

- -NMR identifies sulfonyl (δ 110–120 ppm) and triazole carbons (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects sulfonamide or triazole-related impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP450 enzymes) to identify rapid degradation that may skew in vitro vs. in vivo results .

- Structural Confirmation : Re-examine batch purity via -NMR and LC-MS. Trace impurities (e.g., unreacted sulfonyl chloride) can inhibit biological targets non-specifically .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., kinases) or receptors. Focus on the sulfonyl group’s hydrogen-bonding with catalytic residues and the triazole’s π-π stacking with aromatic pockets .

- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Pay attention to the tert-butyl group’s hydrophobic interactions in active sites .

Validation : Compare docking scores (ΔG) with experimental IC values. Discrepancies >1 log unit suggest force field inaccuracies or protonation state mismatches .

Basic: What solvents and catalysts are optimal for synthesizing the triazole moiety?

Answer:

- Solvents : THF:acetone (5:1 v/v) balances alkyne/azide solubility and Cu(I) stability. Avoid DMSO, which can oxidize Cu(I) to inactive Cu(II) .

- Catalysts : CuI (10 mol%) with sodium ascorbate as a reducing agent. For air-sensitive reactions, degas solvents with N and use Schlenk techniques .

Advanced: How can researchers design SAR studies to evaluate the impact of substituents on activity?

Answer:

- Variation Points :

- Biological Testing : Use parallel synthesis to generate a 20–50 compound library. Screen against target enzymes (e.g., bacterial gyrase) with ATPase activity assays .

Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent parameters (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.